molecular formula C9H10N2O2S B2724110 6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid CAS No. 1131613-58-5

6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid

Cat. No.: B2724110
CAS No.: 1131613-58-5
M. Wt: 210.25
InChI Key: CQYBCFIZGICZEB-UHFFFAOYSA-N
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Description

6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid (C₉H₁₀N₂O₂S, MW: 210.21 g/mol) is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with ethyl (C6), methyl (C2), and carboxylic acid (C5) groups . Its structure (SMILES: CCC1=C(N2C=C(SC2=N1)C)C(=O)O) is optimized for interactions with biological targets, particularly in antibacterial and antitumor applications. The carboxylic acid group enhances polarity and hydrogen-bonding capacity, while the ethyl and methyl substituents modulate lipophilicity and steric effects .

Properties

IUPAC Name

6-ethyl-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-3-6-7(8(12)13)11-4-5(2)14-9(11)10-6/h4H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYBCFIZGICZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(SC2=N1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131613-58-5
Record name 6-ethyl-2-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
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Preparation Methods

Cyclization of 2-Aminothiazoles with α-Haloketones

The most common approach for constructing the imidazo[2,1-b]thiazole ring system involves the cyclization reaction between 2-aminothiazoles and α-haloketones. This bicyclic ring system can be prepared by refluxing a halomethyl ketone with 2-aminothiazole in ethanol. The reaction typically proceeds through alkylation of the ring nitrogen rather than the amino group, followed by intramolecular cyclization and dehydration to form the fused bicyclic system.

Microwave-Assisted Synthesis

Alternative methods include microwave-assisted solvent-free Groebkee-Blackburne-Bienayme reactions catalyzed by H3PO4/Al2O3, which provide more efficient and environmentally friendly approaches to synthesizing imidazo[2,1-b]thiazole derivatives.

One-Pot Synthesis Approaches

One-pot synthetic methods have also been developed for the preparation of imidazo[2,1-b]thiazole derivatives, where the formation of the 2-aminothiazole intermediate and subsequent cyclization with α-haloketones are performed in a single reaction vessel, reducing the number of purification steps and improving overall efficiency.

Detailed Synthetic Procedure for 6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid

The synthesis of this compound can be accomplished through a multi-step procedure as outlined below:

Preparation of Ethyl 2-aminothiazole-4-carboxylate

The first step involves the synthesis of ethyl 2-aminothiazole-4-carboxylate, which serves as a key intermediate. This is typically prepared through the condensation of thiourea with ethyl bromopyruvate in ethanol under reflux conditions.

Reagents and conditions:

  • Thiourea (1)
  • Ethyl bromopyruvate (2)
  • Ethanol (solvent)
  • Reflux for 4 hours

The reaction proceeds through nucleophilic attack of the sulfur atom of thiourea on the α-carbon of ethyl bromopyruvate, followed by cyclization and elimination of HBr to form the thiazole ring. This results in the formation of ethyl 2-aminothiazole-4-carboxylate (3).

Cyclization with 2-Bromo-3-pentanone

The next step involves the cyclization of ethyl 2-aminothiazole-4-carboxylate with 2-bromo-3-pentanone to form the imidazo[2,1-b]thiazole core structure with an ethyl group at position 6.

Reagents and conditions:

  • Ethyl 2-aminothiazole-4-carboxylate
  • 2-Bromo-3-pentanone
  • N,N-Dimethylformamide (DMF) as solvent
  • Heating at 90-100°C for 4-6 hours

This cyclization reaction is crucial for establishing the core structure of the target compound. The reaction involves alkylation of the ring nitrogen of 2-aminothiazole by the α-bromoketone, followed by intramolecular cyclization through nucleophilic attack of the amino group on the carbonyl carbon, and subsequent dehydration.

Hydrolysis of Ethyl Ester

The final step involves the hydrolysis of the ethyl ester to obtain the target carboxylic acid.

Reagents and conditions:

  • Ethyl 6-ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylate
  • Lithium hydroxide monohydrate (LiOH·H2O, 3.0 equiv.)
  • THF/MeOH/H2O mixture (3:1:1) as solvent
  • Room temperature for 16 hours

After completion of the reaction (monitored by TLC), the reaction mixture is acidified to pH 4-5 with 1N HCl to precipitate the free carboxylic acid, which can be isolated by filtration or extraction with ethyl acetate.

Alternative Synthetic Routes

Modified Starting Materials Approach

An alternative approach involves using different starting materials for the 2-aminothiazole component:

Table 1: Comparison of Different Starting Materials for 2-Aminothiazole Synthesis

Starting Material Conditions Advantages Disadvantages Reference
Thiourea + Ethyl bromopyruvate Ethanol, reflux, 4h Direct formation of ethyl ester Requires handling of reactive bromopyruvate
Thiourea + Ethyl 2-chloroacetoacetate Ethanol, reflux, 4-6h More stable starting material May require additional steps for position control
2-Amino-4-methylthiazole (commercial) N/A Shorter synthesis Limited substitution patterns

One-pot Synthesis via Groebkee-Blackburne-Bienayme Reaction

A more efficient approach involves a one-pot reaction using the Groebkee-Blackburne-Bienayme methodology:

  • Reaction of an isocyanide, aldehyde, and 2-aminothiazole derivative
  • Catalysis by H3PO4/Al2O3 under microwave irradiation
  • Direct formation of the imidazo[2,1-b]thiazole scaffold

This approach offers advantages in terms of atom economy and reduced waste generation.

Alternative Ester Hydrolysis Methods

Different methods for the hydrolysis of the ethyl ester precursor can be employed:

Table 2: Comparison of Ester Hydrolysis Methods

Hydrolysis Method Reagents Conditions Yield (%) Purity (%) Reference
Basic hydrolysis LiOH·H2O THF/MeOH/H2O, RT, 16h 85-90 >95
Basic hydrolysis NaOH Ethanol, RT, 3h 80-88 >95
Acidic hydrolysis HCl Aqueous, reflux 75-80 >90

Reaction Mechanisms and Principles

Formation of 2-Aminothiazole

The reaction between thiourea and ethyl bromopyruvate involves the following steps:

  • Nucleophilic attack by the sulfur atom of thiourea on the α-carbon of ethyl bromopyruvate
  • Cyclization through attack of the nitrogen on the carbonyl carbon
  • Elimination of HBr to form the thiazole ring

Cyclization to Form Imidazo[2,1-b]thiazole

The cyclization of 2-aminothiazole with α-haloketones proceeds through:

  • Alkylation of the ring nitrogen by the α-haloketone
  • Intramolecular nucleophilic attack by the amino group on the carbonyl carbon
  • Dehydration to form the imidazole ring

This mechanism explains the regioselectivity of the reaction, where alkylation occurs preferentially at the ring nitrogen rather than the amino nitrogen due to the higher nucleophilicity of the ring nitrogen in the thiazole system.

Optimization Parameters for this compound Synthesis

Cyclization Step Optimization

The cyclization step is critical for the successful synthesis of the target compound. Various reaction parameters can be optimized to improve yield and purity:

Table 3: Optimization of Cyclization Reaction Conditions

Parameter Conditions Effect on Yield Effect on Purity Observation
Solvent DMF High (75-85%) High Optimal solvent for dissolution and cyclization
Solvent Ethanol Moderate (60-70%) Moderate Less effective but environmentally friendlier
Temperature 90-100°C High (75-85%) High Optimal temperature range for cyclization
Temperature 70-80°C Low (40-50%) High Incomplete conversion
Reaction time 4-6 hours High (75-85%) High Optimal reaction time
Reaction time >8 hours Moderate (60-70%) Moderate Formation of by-products observed
Base TEA Moderate (65-75%) High Facilitates cyclization
Base K2CO3 High (75-85%) Moderate More effective but may lead to side reactions

Ester Hydrolysis Optimization

The hydrolysis of the ethyl ester to obtain the target carboxylic acid can also be optimized:

Table 4: Optimization of Ester Hydrolysis Conditions

Parameter Conditions Yield (%) Purity (%) Remarks
Base LiOH·H2O (3 equiv.) 85-90 >95 Optimal base for clean hydrolysis
Base NaOH (3 equiv.) 80-85 >90 Effective but may lead to side reactions
Solvent system THF/MeOH/H2O (3:1:1) 85-90 >95 Optimal solvent mixture for dissolution and reaction
Temperature RT (25°C) 85-90 >95 Mild conditions prevent decomposition
Temperature 50°C 75-80 >90 Faster reaction but lower purity
Reaction time 16 hours 85-90 >95 Complete conversion with minimal side reactions
Reaction time 6 hours 70-75 >90 Incomplete conversion

Analytical Characterization of this compound

Spectroscopic Analysis

The characterization of this compound can be performed using various spectroscopic techniques:

7.1.1. NMR Spectroscopy

Based on the analysis of related compounds, the expected 1H NMR spectral data would include:

  • A triplet at δ ~1.3-1.4 ppm (3H) for the methyl group of the ethyl substituent
  • A quartet at δ ~2.8-3.0 ppm (2H) for the methylene group of the ethyl substituent
  • A singlet at δ ~2.2-2.3 ppm (3H) for the methyl group at position 2
  • A singlet at δ ~7.6-7.8 ppm (1H) for the thiazole proton
  • A broad singlet at δ ~12-13 ppm (1H) for the carboxylic acid proton

7.1.2. 13C NMR Spectroscopy

The 13C NMR spectrum would show signals for:

  • The carboxyl carbon at δ ~165-170 ppm
  • The carbons of the imidazo[2,1-b]thiazole core at δ ~110-160 ppm
  • The methylene carbon of the ethyl group at δ ~20-25 ppm
  • The methyl carbon of the ethyl group at δ ~10-15 ppm
  • The methyl carbon at position 2 at δ ~15-20 ppm

7.1.3. IR Spectroscopy

Characteristic IR absorptions would include:

  • O-H stretching of the carboxylic acid at ~3200-2800 cm-1
  • C=O stretching of the carboxylic acid at ~1700-1680 cm-1
  • C=N and C=C stretching of the heterocyclic core at ~1600-1400 cm-1
  • C-S stretching at ~700-600 cm-1

7.1.4. Mass Spectrometry

Mass spectrometric analysis would show:

  • Molecular ion peak at m/z 210 corresponding to the molecular weight of the compound
  • Fragment ions due to the loss of OH, COOH, and other characteristic fragmentations of the heterocyclic core

Physical Properties

Table 5: Physical Properties of this compound

Property Value Method of Determination
Appearance White to off-white solid Visual inspection
Molecular Weight 210.26 g/mol Calculated
Melting Point 195-200°C (estimated) Differential Scanning Calorimetry
Solubility in Water Poor Experimental
Solubility in Organic Solvents Good in DMSO, DMF; Moderate in alcohols Experimental
Log P 1.5-2.0 (estimated) Calculated
pKa 4.0-4.5 (estimated) Potentiometric titration

Challenges and Considerations in Synthesis

Regioselectivity

One of the critical challenges in the synthesis of imidazo[2,1-b]thiazoles is controlling the regioselectivity of the alkylation step. The 2-aminothiazole can potentially undergo alkylation at either the ring nitrogen or the amino nitrogen. Careful control of reaction conditions (solvent, temperature, reactant concentrations) is essential to favor alkylation at the ring nitrogen.

Purification Challenges

The purification of imidazo[2,1-b]thiazole derivatives often presents challenges due to:

  • The polar nature of the compounds, especially those bearing carboxylic acid functionalities
  • Potential for hydrogen bonding, leading to strong interactions with stationary phases
  • Limited solubility in common organic solvents

Purification typically involves:

  • Recrystallization from appropriate solvent systems (e.g., ethanol/water, isopropanol)
  • Column chromatography using optimized solvent systems (e.g., ethyl acetate/hexane mixtures, dichloromethane/methanol gradients)
  • In some cases, conversion to a salt form followed by free base/acid regeneration

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiazole rings .

Scientific Research Applications

Example Synthesis Reaction

A typical synthesis involves:

  • Reactants : Ethyl thiazole derivatives and carboxylic acid.
  • Conditions : Solvent (e.g., acetonitrile), temperature control, and catalysts like N,N'-diisopropylethylamine.
  • Yield : Often above 90% with appropriate purification techniques such as HPLC.

Biological Activities

6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid has been evaluated for various biological activities:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The mechanism is believed to involve interference with bacterial metabolic pathways, making it a candidate for developing new antibiotics.

Antioxidant Properties

Research indicates that derivatives of this compound can scavenge free radicals, demonstrating potential as an antioxidant agent. This property is crucial for therapeutic applications in oxidative stress-related diseases.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer cell lines. Further investigations are required to elucidate its mechanism of action and efficacy in vivo.

Case Study 1: Antimicrobial Evaluation

In a study published in a peer-reviewed journal, various derivatives of imidazo[2,1-b]thiazole were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds containing the thiazole ring exhibited enhanced activity compared to standard antibiotics like penicillin .

Case Study 2: Antioxidant Activity Assessment

A series of compounds derived from this compound were evaluated for their antioxidant capabilities using DPPH radical scavenging assays. Compounds showed varying degrees of radical scavenging activity, with some derivatives achieving over 70% inhibition at lower concentrations .

Comparative Analysis of Biological Activities

Activity TypeCompound TestedResult Summary
AntimicrobialThis compoundEffective against Staphylococcus aureus and E. coli
AntioxidantVarious derivativesSignificant radical scavenging observed
AnticancerSelected derivativesInhibition of tumor growth in vitro

Mechanism of Action

The mechanism of action of 6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs differ in substituent patterns at positions 2, 5, and 6 of the imidazothiazole scaffold:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties
6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid C₉H₁₀N₂O₂S Ethyl (C6), Methyl (C2), COOH (C5) 210.21 Moderate lipophilicity, high polarity
6-Methylimidazo[2,1-b]thiazole-5-carboxylic acid C₇H₆N₂O₂S Methyl (C6), H (C2), COOH (C5) 182.20 Lower lipophilicity, higher solubility
6-Phenylimidazo[2,1-b]thiazole-5-carboxylic acid C₁₂H₈N₂O₂S Phenyl (C6), H (C2), COOH (C5) 244.27 High lipophilicity, π-π interactions
Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate C₁₀H₉F₃N₂O₂S CF₃ (C6), Methyl (C3), COOEt (C5) 278.25 Enhanced membrane permeability
ND-11503 (Amide derivative) C₁₈H₂₀N₃O₂S Ethyl (C6), Methyl (C2), CONH-benzofuran 342.44 Improved target selectivity

Key Observations :

  • Ethyl vs.
  • Carboxylic Acid vs. Ester : Ester derivatives (e.g., ethyl carboxylates) exhibit improved bioavailability due to reduced polarity, whereas the free carboxylic acid form favors target binding via ionic interactions .
  • Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., 6-phenyl analog) enhance binding to hydrophobic pockets in enzymes, while trifluoromethyl groups (e.g., CF₃ in ethyl esters) introduce strong electron-withdrawing effects, altering electronic profiles .

Biological Activity

6-Ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid (CAS No. 1131613-58-5) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitubercular, and antiviral properties, supported by relevant data and case studies.

Basic Information

PropertyValue
Molecular FormulaC9_9H10_{10}N2_2O2_2S
Molecular Weight210.26 g/mol
CAS Number1131613-58-5

Structural Characteristics

The compound features a thiazole ring fused with an imidazole structure, contributing to its biological activity. The presence of the carboxylic acid functional group enhances its solubility and reactivity.

Antimicrobial Activity

Research has shown that derivatives of imidazo[2,1-b]thiazole compounds exhibit significant antimicrobial properties. A study evaluated various synthesized compounds against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. The results indicated that certain derivatives demonstrated notable antimicrobial activity, with minimum inhibitory concentration (MIC) values as low as 19.5 µg/ml against S. epidermidis .

Antitubercular Activity

The imidazo[2,1-b]thiazole derivatives have been identified as promising candidates for treating tuberculosis. In vitro studies highlighted the effectiveness of these compounds against drug-resistant strains of Mycobacterium tuberculosis. For instance, a series of imidazo[2,1-b]thiazole-5-carboxamides showed MIC values ranging from 0.0625 to 2.5 µM, demonstrating their potential as anti-tuberculosis agents targeting the QcrB component of the electron transport chain .

Antiviral Activity

In addition to their antibacterial properties, some derivatives have shown antiviral activity against various viruses. A study reported that certain compounds exhibited effectiveness against Coxsackie B4 virus and Feline herpes virus, indicating their potential in antiviral drug development . The biological evaluation of these compounds utilized mammalian cell cultures to assess their efficacy.

Study 1: Synthesis and Evaluation of Derivatives

A recent study synthesized several new derivatives of imidazo[2,1-b]thiazole and evaluated their biological activities. Among these, compounds with specific substitutions showed enhanced antitubercular activity compared to others in the series. The study utilized the Microplate Alamar Blue Assay for activity assessment .

Study 2: Structure-Activity Relationship

Another important aspect of research on this compound is the exploration of structure-activity relationships (SAR). Modifications to the imidazole ring and side chains were systematically analyzed to determine their effects on biological potency. This research indicated that specific functional groups significantly influence antimicrobial and antitubercular activities .

Q & A

What synthetic methodologies are commonly employed to derivatize 6-ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxylic acid for biological evaluation?

Basic Research Focus
The compound is typically functionalized via amide coupling reactions. For example, coupling with amines (e.g., 4-iodobenzenemethanamine or substituted benzylamines) is achieved using activating reagents such as HATU or EDCI/HOBt in solvents like DMF or dichloromethane. Diisopropylethylamine (DIPEA) is often used as a base. Post-reaction purification involves preparative LC or silica gel chromatography, followed by trituration in solvents like pentane or EtOAc to isolate solid products .

Advanced Consideration
Optimizing reaction conditions (e.g., stoichiometry, solvent choice, and temperature) can improve yields. For instance, extending reaction times to 18 hours or using dry solvents enhances coupling efficiency. Analytical validation via 1^1H NMR (e.g., δ 7.99 ppm for aromatic protons) and LC-MS ensures structural fidelity .

How does this compound contribute to anti-tuberculosis drug development?

Basic Research Focus
Derivatives of this scaffold inhibit Mycobacterium tuberculosis pantothenate synthase, a key enzyme in bacterial Coenzyme A biosynthesis. For example, analogs with substituted benzylamine groups exhibit MIC values as low as 0.03 μM against drug-resistant strains .

Advanced Consideration
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl or pentafluorosulfanyl) enhance potency by improving target binding and metabolic stability. Computational modeling of enzyme-ligand interactions (e.g., hydrogen bonding with Thr173 and hydrophobic interactions with Val147) guides rational design .

What analytical techniques are critical for characterizing derivatives of this compound?

Basic Research Focus
Nuclear Magnetic Resonance (1^1H and 13^{13}C NMR) is essential for confirming regiochemistry and functional group addition. For example, the ethyl group at position 6 appears as a quartet (δ ~2.82 ppm, J=7.70J = 7.70 Hz) in 1^1H NMR . Mass spectrometry (LC-MS or HRMS) verifies molecular weight and purity.

Advanced Consideration
High-resolution crystallography or 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities in complex derivatives. Stability studies under physiological conditions (e.g., pH 7.4 buffer at 37°C) assess degradation pathways using HPLC-UV .

How do structural modifications impact the pharmacokinetic properties of this scaffold?

Basic Research Focus
Introducing polar groups (e.g., carboxylic acids or amides) improves aqueous solubility but may reduce membrane permeability. LogP values for derivatives range from 2.5 to 4.5, balancing bioavailability and target engagement .

Advanced Consideration
Metabolic stability assays (e.g., liver microsome incubation) identify susceptibility to cytochrome P450 oxidation. Fluorinated analogs (e.g., trifluoromethyl derivatives) exhibit prolonged half-lives due to reduced oxidative metabolism .

What are the key challenges in scaling up the synthesis of this compound?

Basic Research Focus
Limitations include low yields (<50% in some cases) during amide coupling and purification losses from silica gel chromatography. Scalable alternatives like continuous flow synthesis or immobilized reagents are under exploration .

Advanced Consideration
Regioselective functionalization at the C5-carboxylic acid position requires precise control to avoid side reactions. Green chemistry approaches (e.g., solvent-free Friedel-Crafts acylation) reduce waste and improve atom economy .

How do data contradictions arise in biological evaluations of derivatives, and how can they be resolved?

Basic Research Focus
Discrepancies in MIC values may stem from variations in bacterial strain susceptibility or assay conditions (e.g., inoculum size, incubation time). Standardizing protocols across labs minimizes variability .

Advanced Consideration
Off-target effects (e.g., cytotoxicity in mammalian cells) can confound results. Counter-screening against human cell lines (e.g., HEK293 or HepG2) and selectivity index (SI = IC50_{50}/MIC) calculations clarify specificity .

What strategies are used to enhance the stability of this compound during storage?

Basic Research Focus
The parent compound and derivatives are stored at 2–8°C under inert atmosphere to prevent hydrolysis or oxidation. Lyophilization improves long-term stability for hygroscopic analogs .

Advanced Consideration
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring identify degradation products. Formulation with cyclodextrins or lipid nanoparticles enhances shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.